molecular formula C8H8Cl2N4OS B2839254 N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride CAS No. 1955523-94-0

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride

Cat. No.: B2839254
CAS No.: 1955523-94-0
M. Wt: 279.14
InChI Key: BZYNOAMFHBHSEQ-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is a chemical compound with the molecular formula C8H7ClN4OS It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential as an anticancer agent set it apart from other thiadiazole derivatives .

Biological Activity

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C8H7ClN4OS
  • Molar Mass : 242.68 g/mol
  • CAS Number : 1955523-94-0

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against:

  • HeLa Cells : Human cervical cancer cells
  • C6 Cells : Rat glioma cells

The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in these cell lines .

The precise molecular mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Gene Expression Modulation : It may alter gene expression profiles related to cell cycle regulation and apoptosis.
  • Binding Interactions : It is suggested that the compound interacts with various biomolecules, potentially disrupting critical cellular processes .

Study on Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers found that doses ranging from 10 to 50 mg/kg significantly reduced immobility time in animal models. This suggests a potential antidepressant effect alongside its anticancer properties.

Cell LineIC50 Value (µM)Observed Effect
HeLa15.2Significant inhibition of proliferation
C612.8Induction of apoptosis

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other thiadiazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)
1,2,4-ThiadiazoleModerate antiproliferative25.0
1,2,3-ThiadiazoleLow cytotoxicity>50
This compoundHigh antiproliferative15.2

Applications in Research and Industry

This compound has potential applications across various fields:

  • Medicinal Chemistry : Investigated as a candidate for new anticancer drugs due to its ability to inhibit cancer cell growth.
  • Agricultural Chemistry : Potential use as an antimicrobial agent in agricultural settings.
  • Material Science : Explored for its properties as a ligand in coordination chemistry .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS.2ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;;/h1-5H,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYNOAMFHBHSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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